molecular formula C21H26ClN5O3 B2649980 9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-92-4

9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2649980
CAS RN: 876900-92-4
M. Wt: 431.92
InChI Key: KJCHFQOTHGBLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H26ClN5O3 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding Patterns

  • The study on racemic 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione highlights the importance of molecular structure and bonding patterns in understanding the chemical behavior of complex heterocyclic compounds. The research demonstrated how heterocyclic molecules can be linked by hydrogen bonds into dimers and chains, providing insights into the structural features that can influence the reactivity and properties of similar compounds (Low et al., 2004).

Synthesis and Pharmacological Evaluation

  • Research on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment involved the synthesis and pharmacological evaluation of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives. This study illustrates the potential of pyrimidine and purine-based compounds in developing therapeutic agents targeting specific receptors (Jurczyk et al., 2004).

Anti-Inflammatory and Analgesic Agents

  • A study on novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the potential application of purine and pyrimidine analogs in medicinal chemistry. This research provides a basis for the development of new drugs with improved therapeutic profiles (Abu‐Hashem et al., 2020).

Antiviral Activity

  • The synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogs with antiviral activity represent another key area of research. This study underlines the role of pyrimidine derivatives in addressing viral infections, highlighting their potential as antiviral agents (Hocková et al., 2003).

Optical and Nonlinear Optical Properties

  • An experimental and computational study on pyrimidine-based bis-uracil derivatives assessed their potential for optical, nonlinear optical, and drug discovery applications. This research emphasizes the versatility of pyrimidine derivatives in various scientific and technological fields, including their use in optical device fabrication (Mohan et al., 2020).

properties

IUPAC Name

9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-5-30-9-8-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-10-15(22)7-6-14(16)3/h6-7,10,13H,5,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHFQOTHGBLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=CC(=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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